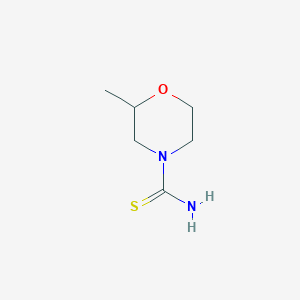

2-Methylmorpholine-4-carbothioamide

Description

Significance of the Morpholine-Carbothioamide Scaffold in Contemporary Organic Synthesis and Chemical Research

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules and approved drugs. nih.govnih.gove3s-conferences.org Its presence often confers advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety can enhance the potency of a compound and improve its pharmacokinetic profile. nih.gov When combined with a carbothioamide group, the resulting morpholine-carbothioamide scaffold becomes a versatile building block for creating diverse molecular architectures with a wide range of biological activities. nih.govresearchgate.net

Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas. For instance, N-acyl-morpholine-4-carbothioamides have been synthesized and shown to possess notable antibacterial and antifungal properties. nih.govresearchgate.netproquest.com Some of these compounds have also exhibited excellent antioxidant potential. nih.govresearchgate.net The versatility of the morpholine-carbothioamide core allows for the introduction of various substituents, enabling the fine-tuning of their biological and chemical properties. nih.govresearchgate.net This adaptability makes them valuable tools in drug discovery and development, with applications ranging from antimicrobial agents to potential anticancer therapeutics. nih.govresearchgate.netacs.org

Overview of Historical Developments in Carbothioamide Synthesis and Functionalization

The synthesis of carbothioamides, also known as thioureas, has a rich history in organic chemistry. Early methods often involved the reaction of amines with isothiocyanates. A general and convenient route for the synthesis of N-acyl-morpholine-4-carbothioamides involves the reaction of morpholine with aroyl/alkyl isothiocyanates, which are themselves generated from the corresponding acyl chlorides and a thiocyanate (B1210189) salt. researchgate.net This multi-step process yields the desired carbothioamide derivatives in excellent yields. researchgate.net

Another common method for synthesizing carbothioamide derivatives involves the reaction of an appropriate isothiocyanate with a hydrazine (B178648) derivative. frontiersin.orgnih.gov For example, substituted phenylhydrazine (B124118) carbothioamides can be prepared by the dropwise addition of an isothiocyanate solution to a solution of hydrazine hydrate (B1144303) in ethanol (B145695). frontiersin.orgnih.gov

The functionalization of the carbothioamide core has been a key area of research, allowing for the creation of extensive libraries of compounds with diverse biological activities. For instance, pyrazoline derivatives incorporating a carbothioamide moiety have been synthesized by reacting chalcones with thiosemicarbazide (B42300) in glacial acetic acid. acs.orgnih.gov These compounds have shown promise as potential anticancer agents. acs.orgnih.gov The ability to readily modify the carbothioamide structure has made it a valuable synthon in the development of new therapeutic agents and functional materials.

Interactive Data Table: Properties of 2-Methylmorpholine-4-carbothioamide

| Property | Value |

| Chemical Formula | C6H12N2OS |

| Molecular Weight | 160.24 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1CN(CCO1)C(=S)N |

| InChI Key | AYLOVDWBOPJSNE-UHFFFAOYSA-N |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

This data is compiled from available chemical databases. chemicalbook.comamericanelements.com

Properties

IUPAC Name |

2-methylmorpholine-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c1-5-4-8(6(7)10)2-3-9-5/h5H,2-4H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLOVDWBOPJSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylmorpholine 4 Carbothioamide and Its Structural Analogues

Established Synthetic Routes to Morpholine-4-carbothioamide (B78428) Derivatives

Traditional methods for the synthesis of morpholine-4-carbothioamide derivatives have primarily relied on two robust and well-documented strategies: the condensation of isothiocyanates with morpholine (B109124) moieties and thioamidation reactions using specific sulfurating agents.

Condensation Reactions Involving Isothiocyanates with Morpholine Moieties

The reaction between an isothiocyanate and a primary or secondary amine, such as morpholine or its derivatives, is a classical and straightforward method for the formation of the corresponding thiourea (B124793) or, in this case, a carbothioamide. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. nih.govrsc.orgchemrxiv.org The versatility of this method lies in the wide availability of various substituted isothiocyanates and morpholines, allowing for the generation of a diverse library of carbothioamide derivatives. The synthesis of isothiocyanates themselves can be achieved through several routes, often starting from primary amines. rsc.orgchemrxiv.org

For instance, the reaction of 2-methylmorpholine (B1581761) with a suitable isothiocyanate would directly yield 2-methylmorpholine-4-carbothioamide. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent.

Thioamidation Reactions Utilizing Lawesson's Reagent and Other Sulfurating Agents

Another well-established route involves the conversion of a corresponding amide, in this case, 2-methylmorpholine-4-carboxamide, into its thioamide counterpart. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this transformation. mdpi.comorganic-chemistry.orgnih.gov The reaction mechanism involves the replacement of the carbonyl oxygen with a sulfur atom. organic-chemistry.orgnih.gov

While effective, reactions with Lawesson's reagent can sometimes require elevated temperatures and may produce phosphorus-containing byproducts that necessitate careful purification. nih.gov Other sulfurating agents, such as phosphorus pentasulfide (P4S10), have also been employed, though they often require harsher reaction conditions. mdpi.comnih.gov

Novel and Green Synthetic Approaches for Substituted Morpholine-4-carbothioamides

In recent years, there has been a significant push towards developing more efficient, sustainable, and versatile methods for the synthesis of thioamides, including substituted morpholine-4-carbothioamides. These modern approaches often focus on catalysis and energy-efficient techniques.

Metal-Catalyzed Synthetic Strategies for Scaffold Construction

Metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular scaffolds, including those of substituted morpholines. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, can be employed to construct the morpholine ring itself from acyclic precursors. nih.gov While not a direct synthesis of the carbothioamide functionality, these methods provide access to novel substituted morpholine cores that can then be further functionalized to the desired thioamide. For instance, a palladium-catalyzed carboamination reaction can be used to form the morpholine ring, which can then be subjected to thioamidation. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Reagents/Catalysts | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation with Isothiocyanates | Isothiocyanates, Morpholine derivatives | Room temperature or mild heating | Straightforward, high atom economy | Limited by availability of isothiocyanates |

| Thioamidation with Lawesson's Reagent | Amides, Lawesson's Reagent | Reflux in solvents like toluene (B28343) or xylene | Broad substrate scope | Requires stoichiometric reagent, potential for byproducts nih.gov |

| Metal-Catalyzed Synthesis | Palladium catalysts, Aryl/Alkenyl bromides | Varies depending on specific reaction | Access to novel scaffolds nih.gov | Often multi-step, catalyst cost |

| Organocatalytic Routes | Lewis bases (e.g., N-heterocyclic carbenes) | Mild conditions | Metal-free, potential for asymmetry scispace.comresearchgate.net | Catalyst loading and efficiency can vary |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, reduced reaction times | Increased efficiency, higher yields nih.govnih.gov | Requires specialized equipment |

Lewis Base-Catalyzed and Organocatalytic Routes in Carbothioamide Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a green and powerful synthetic tool. scispace.comresearchgate.netrsc.org Lewis base catalysis, in particular, has shown promise in the formation of various functional groups. scispace.comresearchgate.netrsc.org For the synthesis of thioamides, organocatalytic methods can offer mild reaction conditions and avoid the use of toxic metals. While direct organocatalytic routes to this compound are still emerging, the principles of Lewis base activation of substrates could be applied to develop novel synthetic pathways. scispace.comresearchgate.netnih.gov For example, N-heterocyclic carbenes (NHCs) have been explored as catalysts in a variety of transformations. nih.govnih.gov

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate a wide range of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govresearchgate.net The application of microwave irradiation to the synthesis of morpholine-containing compounds and thioamides has been reported to be highly effective. nih.govresearchgate.netresearchgate.net For the synthesis of this compound, employing microwave heating in either the condensation reaction with isothiocyanates or the thioamidation with Lawesson's reagent could lead to enhanced reaction efficiency and reduced energy consumption. nih.govresearchgate.net

Multicomponent Reaction (MCR) Strategies for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are a highly efficient class of chemical reactions where three or more reactants come together in a single operation to form a complex product. nih.gov This approach is prized for its ability to streamline the synthetic process, reducing waste and saving time compared to more traditional, linear methods. The use of MCRs has been particularly effective in generating diverse libraries of compounds analogous to this compound. nih.gov

For instance, a one-pot synthesis of pyrazoline-based carbothioamide analogs, which are structurally related to this compound, has been achieved. nih.gov This is accomplished by reacting chalcone (B49325) derivatives with thiosemicarbazide (B42300) in glacial acetic acid under reflux conditions. nih.gov This method allows for the efficient assembly of the pyrazoline core, and by varying the starting materials, a wide range of structurally diverse analogs can be produced. nih.gov

Microwave-assisted MCRs have also proven to be a green and highly effective method for synthesizing related heterocyclic structures. ajgreenchem.com For example, 2-amino-4H-chromene derivatives can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and α- or β-naphthol. ajgreenchem.com This solvent-free approach, often utilizing a magnetic catalyst like ilmenite (B1198559) (FeTiO3), is characterized by mild conditions, rapid reaction times, and high product yields. ajgreenchem.com The catalyst can also be easily recovered and reused, adding to the sustainability of the process. ajgreenchem.com

The following table provides a summary of these MCR strategies:

| MCR Strategy | Key Features | Resulting Scaffold |

| Chalcone and Thiosemicarbazide Reaction | One-pot synthesis, reflux conditions | Pyrazoline-based carbothioamides |

| Microwave-Assisted Three-Component Reaction | Solvent-free, reusable magnetic catalyst, rapid | 2-Amino-4H-chromene derivatives |

Stereoselective Synthesis of Chiral this compound Derivatives

The "chiral" nature of this compound at its 2-position means it can exist in two mirror-image forms, known as enantiomers. The specific 3D arrangement of atoms can significantly influence a molecule's properties. Therefore, developing methods to selectively produce one enantiomer over the other is a critical area of research.

One common approach to achieving this selectivity is to begin with a chiral starting material. For example, optically pure N-allyl-β-aminoalcohols can undergo an electrophile-induced cyclization to produce chiral morpholine derivatives. banglajol.info This method has been shown to yield highly substituted chiral morpholines with good diastereoselectivity. banglajol.info

Another powerful technique is the use of organocatalysis. For instance, the synthesis of trans-dihydronarciclasine (B1211340) derivatives, which contain a related phenanthridone scaffold, has been achieved with high enantioselectivity (up to 99% enantiomeric excess) using (8S,9S)-9-amino(9-deoxy)epiquinine as an organocatalyst. researchgate.net This demonstrates the potential of using small, chiral organic molecules to control the stereochemical outcome of a reaction.

Furthermore, a stereoselective synthesis of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose has been developed, showcasing a method to control the stereochemistry at a specific carbon atom. nih.gov While not a direct synthesis of this compound, the principles of stereocontrol are applicable to the synthesis of its chiral derivatives.

The table below outlines these stereoselective strategies:

| Stereoselective Strategy | Description | Key Reagent/Catalyst |

| Electrophile-Induced Cyclization | Cyclization of optically pure N-allyl-β-aminoalcohols. | Bromine |

| Organocatalysis | Use of a chiral organic molecule to direct the stereochemical outcome. | (8S,9S)-9-amino(9-deoxy)epiquinine |

| Diethyl Malonate Addition | Stereoselective addition to a hexopyranosid-2-ulose. | Diethyl malonate |

Comprehensive Spectroscopic Characterization and Advanced Analytical Methods

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing its functional groups. For 2-Methylmorpholine-4-carbothioamide, characteristic absorption bands would be expected.

Key expected FT-IR vibrational frequencies for the primary functional groups would include the N-H stretching of the primary thioamide, C-H stretching from the morpholine (B109124) ring and methyl group, the C=S (thiono) stretching, and the C-N and C-O-C stretching of the morpholine ring. Studies on related thiazole (B1198619) compounds have utilized FT-IR to identify similar vibrational modes. google.comasianpubs.orgmdpi.com

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3400-3100 | Primary Thioamide (-CSNH₂) |

| C-H Stretching (aliphatic) | 3000-2850 | Morpholine Ring & Methyl Group |

| N-H Bending | 1650-1580 | Primary Thioamide (-CSNH₂) |

| C=S Stretching (Thioamide I Band) | 1350-1250 | Thioamide (-CSNH₂) |

| C-O-C Stretching (asymmetric) | 1150-1085 | Morpholine Ether Linkage |

| C-N Stretching (Thioamide II/III Bands) | 1550-1450 / ~1000 | Thioamide & Morpholine Ring |

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, providing information on molecular vibrations. While FT-IR is sensitive to polar bonds (like C=O, O-H, N-H), Raman is particularly effective for non-polar, symmetric bonds. The C=S bond, although polar, often yields a strong Raman signal, making it a valuable tool for confirming the thioamide group. The symmetric vibrations of the morpholine ring would also be expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Studies

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about connectivity, chemical environment, and stereochemistry.

One-Dimensional (1D) NMR: ¹H, ¹³C, and Heteroatom NMR (e.g., ¹⁵N)

1D NMR spectra plot signal intensity against chemical shift, revealing the different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. This includes the protons of the methyl group, the methine proton at the C2 position, the six methylene (B1212753) protons on the morpholine ring, and the two protons of the thioamide NH₂ group. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. For this compound, six distinct signals would be anticipated: one for the methyl carbon, four for the morpholine ring carbons, and one for the C=S carbon (thiocarbonyl), which would appear significantly downfield.

¹⁵N NMR: While less common, ¹⁵N NMR could distinguish between the two nitrogen atoms: the morpholine ring nitrogen and the thioamide nitrogen. The chemical shifts would be indicative of their different electronic environments.

Expected ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (-CH₃) | ~1.2 | Doublet, coupled to C2-H |

| ¹H (C2-H) | ~4.0-4.5 | Multiplet |

| ¹H (Morpholine -CH₂-) | ~2.5-4.0 | Multiple overlapping multiplets |

| ¹H (-CSNH₂) | ~7.5-9.0 | Broad singlet |

| ¹³C (-CH₃) | ~15-20 | Methyl carbon |

| ¹³C (Morpholine -CH₂-) | ~45-70 | Four distinct signals expected |

| ¹³C (C=S) | ~180-200 | Thiocarbonyl carbon, highly deshielded |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide correlation data that helps piece together the molecular puzzle. chemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through 2-3 bonds). It would be crucial for tracing the proton connectivity within the morpholine ring and confirming the coupling between the C2 proton and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for each C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and preferred conformation of the molecule, such as the orientation of the methyl group relative to other ring protons.

Advanced NMR for Dynamic Processes and Molecular Interactions

The morpholine ring is not static; it exists in a dynamic equilibrium, primarily adopting a chair conformation that can undergo ring inversion. Advanced NMR experiments, such as variable-temperature (VT-NMR) studies, could be employed to study this process. chemicalbook.com By recording spectra at different temperatures, it would be possible to determine the energy barrier for the ring flip and identify the major and minor conformers.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides precise information about the molecule's elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, can measure the m/z ratio to a very high degree of accuracy (typically within 5 ppm). nih.govnih.gov This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₆H₁₂N₂OS), HRMS would be used to measure its exact mass. The experimentally determined monoisotopic mass would be compared against the theoretically calculated value. A close match provides strong evidence for the assigned chemical formula. The analysis is typically performed on protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.

Table 1: Theoretical HRMS Data for this compound (C₆H₁₂N₂OS) This table presents the calculated exact masses for the primary molecular ion and its common adducts, which would be compared against experimental values from an HRMS analysis.

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₆H₁₂N₂OS | 160.0694 |

| [M+H]⁺ | C₆H₁₃N₂OS⁺ | 161.0772 |

| [M+Na]⁺ | C₆H₁₂N₂NaOS⁺ | 183.0592 |

| [M+K]⁺ | C₆H₁₂N₂KOS⁺ | 199.0331 |

Tandem Mass Spectrometry (MS/MS) and MALDI-TOF MS

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 161.0772) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions detected. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and the connectivity of its atoms. This process helps to distinguish between isomers, such as N-Methylmorpholine-4-carbothioamide, which would exhibit a different fragmentation pathway. nih.govsigmaaldrich.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique. researchgate.netnih.gov While it is more commonly applied to large biomolecules and synthetic polymers, it can be adapted for small molecules. researchgate.netnih.gov In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte while minimizing its fragmentation. mdpi.com

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS Analysis This table illustrates potential fragment ions that could be observed in an MS/MS spectrum, providing evidence for the compound's structure.

| Precursor Ion (m/z) | Proposed Fragment Ion | Loss or Cleavage Event | Fragment m/z (approx.) |

| 161.08 | [C₅H₁₁N]⁺ | Loss of thioformamide | 85.09 |

| 161.08 | [C₂H₄SNH₂]⁺ | Cleavage of morpholine ring | 74.02 |

| 161.08 | [C₅H₁₀NO]⁺ | Loss of thioamide group | 100.08 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo n→π* or π→π* transitions.

The this compound molecule contains a carbothioamide group (-C(=S)N<), which acts as a chromophore. The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to show characteristic absorption bands. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum that help in the structural characterization of the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in It provides definitive information on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. mdpi.com This method requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, determine the precise location of each atom. sibran.ru

An SCXRD analysis of this compound would yield a wealth of structural information, including:

Connectivity and Stereochemistry: Unambiguous confirmation of the atomic connections and the stereochemistry at the C2 position of the morpholine ring.

Conformational Details: The precise conformation of the morpholine ring (e.g., chair, boat) and the orientation of the carbothioamide substituent.

Bond Parameters: Highly accurate measurements of all bond lengths and bond angles.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the thioamide N-H and the morpholine oxygen or sulfur atom of another molecule) and other non-covalent interactions that dictate how the molecules are arranged in the crystal lattice. researchgate.net

Table 3: Crystallographic Data Obtainable from SCXRD Analysis This table outlines the primary parameters that would be determined from a successful SCXRD experiment on a single crystal of this compound.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline or powdered sample of a material. youtube.com Instead of a single diffraction pattern from one crystal, PXRD produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

The primary applications of PXRD for this compound would be:

Phase Identification: To confirm that the bulk material consists of the same crystalline phase as the single crystal used for SCXRD analysis.

Purity Assessment: To detect the presence of any crystalline impurities or different polymorphic forms.

Crystallinity Evaluation: To distinguish between crystalline and amorphous solid forms of the compound.

The PXRD pattern is characterized by a series of peaks at specific 2θ values, with each peak corresponding to a set of lattice planes as defined by Bragg's Law.

Advanced Analytical Techniques for Purity and Composition Assessment

The determination of a compound's purity and the quantification of its components are critical steps in chemical research and development. Advanced analytical methods offer the precision and sensitivity required for this task.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. Its application is essential for assessing the purity of this compound and identifying any potential impurities from its synthesis or degradation.

A typical approach would involve reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture. For a compound like this compound, a gradient elution method using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would likely be effective. sielc.com The gradient, which involves changing the solvent composition over time, allows for the efficient separation of compounds with varying polarities.

Key parameters for an HPLC analysis include the column chemistry, particle size of the stationary phase, mobile phase composition, and flow rate. thermofisher.com A detector, commonly a photodiode array (PDA) or a mass spectrometer (MS), would be used to detect the compound as it elutes from the column. The retention time (the time it takes for the compound to pass through the column) is a characteristic feature used for identification, while the peak area from the chromatogram is proportional to its concentration, allowing for quantification.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute nonpolar compounds. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of the main compound from both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and separation efficiency. thermofisher.com |

| Detector | PDA (254 nm) / ESI-MS | PDA for general detection and Mass Spectrometry for definitive identification. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Electrochemical Methods, Including Electron Paramagnetic Resonance (EPR) Spectroscopy

Electrochemical methods are used to study the redox properties of a molecule. Techniques like cyclic voltammetry could potentially be used to investigate the oxidation and reduction potentials of this compound, providing insight into its electronic structure and potential for engaging in electron transfer reactions.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons. As such, it is primarily used for studying radicals or metal complexes with paramagnetic centers. For a standard, stable molecule like this compound, which is a diamagnetic species with no unpaired electrons, EPR spectroscopy would not be a directly applicable tool for routine analysis. The technique would only become relevant if the compound were to be transformed into a radical species through a chemical or electrochemical process.

Currently, there is no specific research available in the public domain detailing the application of electrochemical methods or EPR spectroscopy to the analysis of this compound.

Chemometric Approaches in Spectroscopic Data Analysis for Quantitative and Qualitative Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are invaluable.

When analyzing batches of this compound, spectroscopic techniques like FTIR or NMR would generate large and complex datasets. Chemometrics could be used to:

Qualitatively: Differentiate between batches, identify outliers, or classify samples based on their spectral fingerprints. PCA could reduce the dimensionality of the data to visualize clustering or trends.

Quantitatively: Build predictive models (e.g., using PLS) to determine the concentration of the active compound or specific impurities based on the spectral data, potentially reducing the need for more time-consuming chromatographic methods for routine checks.

The application of chemometric approaches requires a well-designed experimental setup where spectra from a range of samples with known properties (e.g., different purity levels) are collected to build a robust model. However, there are no specific published studies applying chemometric methods to the spectroscopic data of this compound at this time.

Mechanistic Organic Chemistry and Reaction Pathways of 2 Methylmorpholine 4 Carbothioamide

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the reaction kinetics and thermodynamic parameters of 2-methylmorpholine-4-carbothioamide is fundamental to predicting its reactivity and optimizing reaction conditions. While specific data for this exact compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related molecules, such as morpholine (B109124) and its derivatives.

In the context of catalysis, the nitrogen atom of the morpholine ring plays a crucial role. Studies on the use of morpholine and 4-methylmorpholine (B44366) in urethane (B1682113) formation reveal that these cyclic amines can significantly lower the activation energy of reactions compared to uncatalyzed processes. For instance, the calculated activation energy for urethane formation is 29.7 kJ/mol with morpholine and 26.6 kJ/mol with 4-methylmorpholine. nih.gov This suggests that the methyl group in 4-methylmorpholine, and by extension the 2-methyl group in this compound, can influence the catalytic efficiency. The lower proton affinity of the catalyst is associated with a better catalytic effect, as it leads to a decrease in the relative energy of the transition states and intermediates. nih.gov

Table 1: Calculated Activation Energies for Urethane Formation with Morpholine Catalysts

| Catalyst | Activation Energy (kJ/mol) |

| Morpholine | 29.7 |

| 4-Methylmorpholine | 26.6 |

| This interactive table provides calculated activation energies for urethane formation, highlighting the effect of the methyl substituent. |

Electron Transfer Mechanisms in Carbothioamide Transformations

The carbothioamide functional group is known to participate in a variety of transformations that can involve electron transfer processes. While specific studies on this compound are limited, the general principles of thioamide chemistry suggest that it can undergo both single-electron transfer (SET) and two-electron pathways depending on the reaction conditions and the nature of the other reactants.

The sulfur atom, being more polarizable than oxygen, can play a key role in mediating electron transfer. In certain reactions, the thioamide can be oxidized to form radical cations or reduced to form radical anions, which then proceed through subsequent reaction steps. The presence of the electron-donating morpholine ring can influence the redox potential of the carbothioamide moiety, potentially making it more susceptible to oxidation compared to simpler thioamides.

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Moiety and Morpholine Nitrogen

The reactivity of this compound is characterized by the dual nature of its functional groups. The thiocarbonyl group (C=S) and the morpholine nitrogen atom present sites for both nucleophilic and electrophilic attack.

The thiocarbonyl moiety exhibits distinct reactivity. The carbon atom is electrophilic and susceptible to attack by nucleophiles. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can also act as a hydrogen bond acceptor. nih.gov Thioamides are generally considered better hydrogen bond donors but weaker acceptors compared to their amide analogs. nih.gov

The morpholine nitrogen is a nucleophilic center due to the lone pair of electrons. Its nucleophilicity can be influenced by the steric hindrance of the adjacent methyl group at the 2-position. The nitrogen atom can participate in a variety of reactions, including alkylation, acylation, and acting as a base to deprotonate other species in the reaction mixture. The parent morpholine is a colorless liquid with a fish-like odor and is corrosive to tissues. nih.gov

Cyclization and Heterocyclization Reactions Involving the Carbothioamide Functionality

The carbothioamide functionality is a versatile building block for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic nitrogen and a thiocarbonyl group within the same molecule allows for intramolecular cyclization reactions to form new ring systems.

While specific cyclization reactions of this compound are not detailed in the available literature, related thioamides are known to undergo cyclization to form thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing heterocycles. These reactions are often promoted by the use of electrophilic reagents that activate the thiocarbonyl group towards intramolecular nucleophilic attack by the morpholine nitrogen or another nucleophilic center. The synthesis of morpholines themselves can be achieved through various methods, including the palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols followed by an iron-catalyzed heterocyclization. organic-chemistry.org

Amide/Thioamide Bond Activation and its Implications for Diverse Reaction Pathways

Activation of the typically robust amide or thioamide bond opens up a plethora of synthetic possibilities. A general strategy for the activation of the N–C(S) bond in thioamides involves ground-state destabilization. rsc.org This can be achieved by the site-selective N-activation of the thioamide bond, which decreases the nN→π*C=S resonance, making the carbonyl carbon more susceptible to nucleophilic attack. rsc.org

One method for this activation is the use of Boc₂O and a catalytic amount of DMAP, which likely proceeds through an S-tert-butoxycarbonylation followed by an S-to-N acyl transfer. rsc.org This N-activation strategy has been successfully applied to both primary and secondary thioamides, demonstrating broad functional group tolerance. rsc.org The subsequent chemoselective nucleophilic acyl addition to the thioamide C=S bond leads to the formation of a tetrahedral intermediate, whose collapse is favored by the electronic properties of the amine leaving group. rsc.org This approach allows for the transamidation of thioamides with nucleophilic amines. rsc.org

Tautomerism and Isomerization Pathways of Carbothioamide Derivatives

Thioamides can exist in tautomeric equilibrium between the thione form (C=S) and the thioenol form (C=S-H). For N-substituted carbothioamides like this compound, the relevant tautomeric equilibrium is between the thioamide and the thioimidic acid form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Furthermore, rotation around the C-N bond of the thioamide group can be restricted due to the partial double bond character arising from resonance. This can lead to the existence of geometric isomers (E/Z or syn/anti). The interconversion between these isomers can be studied using techniques like dynamic NMR spectroscopy. Studies on related systems, such as 2-phenylaminothiazolin-4-ones, have shown that temperature-dependent changes in PMR spectra can be attributed to syn-anti isomerization relative to the exocyclic C-N bond, which occurs in the imine tautomeric form through an inversion mechanism. researchgate.net

Computational and Theoretical Investigations of 2 Methylmorpholine 4 Carbothioamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties and optimizing the geometry of molecules like 2-Methylmorpholine-4-carbothioamide. nih.govresearchgate.net By employing various functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can accurately predict the molecule's three-dimensional structure and electronic characteristics. otago.ac.nzotago.ac.nz These calculations are fundamental to understanding the molecule's stability and behavior. nih.govnih.gov

Analysis of Frontier Molecular Orbitals: HOMO and LUMO Energy Profiles

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. nih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as electron donor and acceptor, respectively. youtube.comrsc.org A smaller HOMO-LUMO energy gap generally indicates a more reactive molecule, as less energy is required to excite an electron. semanticscholar.org For this compound, the analysis of its HOMO and LUMO energy profiles reveals insights into its kinetic stability and reactivity. A molecule with a smaller energy gap is considered "soft," while one with a larger gap is "hard." semanticscholar.org

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is related to the electron affinity. |

| Energy Gap | The energy difference between HOMO and LUMO | A key indicator of molecular reactivity, optical properties, and kinetic stability. |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. nih.gov The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov Green areas represent neutral or near-zero potential. semanticscholar.orgwolfram.com For this compound, the MEP analysis would highlight the electron-rich sulfur and nitrogen atoms as likely sites for electrophilic interaction. nih.gov

Reactivity Descriptors: Hardness, Softness, and Fukui Functions

Global reactivity descriptors, such as chemical hardness (η) and softness (S), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Fukui functions provide more detailed, atom-specific information about reactivity. researchgate.netfaccts.de They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites in the molecule, while the Fukui function for electrophilic attack (f-) points to the most nucleophilic sites. faccts.denih.gov These descriptors are essential for understanding the regioselectivity of reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a dynamic environment, revealing stable conformations and the nature of intermolecular forces like hydrogen bonds. mdpi.com

In Silico Prediction of Chemical Reactivity, Selectivity, and Reaction Energetics

In silico methods, which encompass a wide range of computational techniques, are employed to predict the chemical reactivity, selectivity, and energetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction mechanisms and predicting the feasibility of chemical transformations. nih.gov These computational approaches allow for the efficient screening of potential reactions and the design of new synthetic routes.

Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density to define atoms and the bonds between them. rsc.org QTAIM can be used to characterize the nature of intermolecular interactions, such as hydrogen bonds, by analyzing the properties of the bond critical points in the electron density. nih.govmdpi.com This analysis provides a deeper understanding of the forces that govern the supramolecular assembly of this compound in the solid state.

Derivatization and Structural Modification Strategies for Enhanced Chemical Utility

Functionalization of the Morpholine (B109124) Ring System

The morpholine ring, with its secondary amine and ether functionalities, is amenable to a range of chemical modifications. These transformations can alter the steric and electronic properties of the entire molecule.

N-Alkylation: The nitrogen atom of the morpholine ring can be readily alkylated. The N-alkylation of morpholine derivatives with various alcohols can be achieved in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. For instance, the N-methylation of morpholine with methanol (B129727) has been shown to proceed with high conversion and selectivity. researchgate.netresearchgate.net This method is also applicable to other low-carbon primary alcohols, though secondary alcohols tend to yield lower selectivity due to the formation of ketone byproducts. researchgate.net Another approach involves the reaction of N-substituted ethanolamines with electrophilic species to form zwitterionic intermediates that can be cyclized to the corresponding morpholines. chemrxiv.org These methods suggest that the 2-methylmorpholine (B1581761) moiety can be functionalized with a variety of alkyl groups at the nitrogen atom.

N-Acylation: The nitrogen atom of the morpholine can also undergo acylation to introduce acyl groups. For example, N-acyl-morpholine-4-carbothioamide derivatives have been synthesized and studied. e3s-conferences.org The acylation can be achieved using various acylating agents, such as acyl chlorides or anhydrides, to introduce a range of functionalities.

A summary of representative N-alkylation and N-acylation reactions of morpholine derivatives is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Methylation | Methanol, CuO–NiO/γ–Al2O3 catalyst, 220 °C, 0.9 MPa | N-Methylmorpholine | researchgate.net |

| N-Ethylation | Ethanol (B145695), CuO–NiO/γ–Al2O3 catalyst | N-Ethylmorpholine | researchgate.net |

| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 catalyst | N-Alkylmorpholines | researchgate.net |

| N-Acylation | Acylating agents | N-Acylmorpholines | e3s-conferences.org |

| N-Alkylation | N-substituted ethanolamines, Electrophiles | N-Substituted morpholines | chemrxiv.org |

Ring-Opening: The morpholine ring can undergo cleavage under specific conditions. A method for the oxidative ring-opening of morpholine derivatives has been developed using visible light as an energy source and molecular oxygen as the final oxidant. google.com This approach allows for the cleavage of the C(sp³)–C(sp³) bond under mild conditions, avoiding the need for transition metals or harsh oxidants. google.com For instance, the oxidative ring-opening of 4-phenylmorpholine (B1362484) yields 2-(N-phenylformamido)ethyl formate. google.com Additionally, the ring-opening of morpholine-2,5-dione (B184730) derivatives can be catalyzed by metal compounds, such as those of tin. rsc.orgresearchgate.net These reactions typically proceed via attack at the ester carbonyl carbon. rsc.org

Ring-Expansion: The morpholine ring can be expanded to larger heterocyclic systems. For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions can lead to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes through a ring expansion mechanism involving an aziridinium (B1262131) cation intermediate. rsc.org

The following table summarizes key ring transformation reactions of morpholine derivatives.

| Transformation | Substrate | Reagents and Conditions | Product | Reference |

| Oxidative Ring-Opening | 4-Phenylmorpholine | Visible light, O₂, 4CzIPN (photocatalyst), 2,6-dimethylpyridine | 2-(N-Phenylformamido)ethyl formate | google.com |

| Metal-Catalyzed Ring-Opening | Morpholine-2,5-dione derivatives | R₂SnX₂ (R = aryl, alkyl; X = OPrⁱ, NMe₂) | Ring-opened tin complexes | rsc.org |

| Ring Expansion | 4-Benzyl-3-chloromethylmorpholine | Phenoxide anions | 4-Benzyl-6-phenoxy-1,4-oxazepanes | rsc.org |

Modification of the Carbothioamide Group

The carbothioamide group (-C(=S)NH₂) is a key functional group that can be chemically modified to introduce a wide range of other functionalities, thereby altering the molecule's properties and potential applications.

The thiocarbonyl group of the carbothioamide moiety is susceptible to various transformations. For instance, thiourea (B124793) and its derivatives can be oxidized by various agents to form disulfides. wikipedia.orgresearchgate.netlibretexts.org This reaction involves the formation of a disulfide bridge between two thiourea molecules. wikipedia.org Another important reaction is the conversion of alkyl halides to thiols using thiourea as a sulfur source. wikipedia.orglibretexts.orglibretexts.org This proceeds through an S-alkylisothiouronium salt intermediate, which is then hydrolyzed to the corresponding thiol. wikipedia.orglibretexts.org These reactions highlight the potential for converting the carbothioamide group of 2-methylmorpholine-4-carbothioamide into other sulfur-containing functionalities like disulfides or thiols.

The thiocarbonyl group (C=S) is known for its reactivity towards both electrophiles and nucleophiles. uzh.chcaltech.edu The sulfur atom can act as a nucleophile, while the carbon atom is electrophilic. This dual reactivity allows for a variety of reactions with heteroatomic species. For example, reactions with electrophilic carbenes can lead to the formation of thiocarbonyl ylides, which can then undergo further transformations. uzh.ch While specific examples for this compound are not extensively documented, the general reactivity of thiocarbonyl compounds suggests that heteroatom substitutions at the thiocarbonyl carbon or sulfur are feasible, leading to the formation of new heterocyclic systems or functional groups.

Synthesis of Metal Complexes and Coordination Compounds Utilizing this compound as a Ligand

Thiourea and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. google.comnih.govtandfonline.comresearchgate.net The coordination can occur through the sulfur atom, the nitrogen atoms, or in a chelating fashion involving both. researchgate.netmdpi.com

Specifically, N-phenylmorpholine-4-carbothioamide (HPMCT), a close analog of this compound, has been shown to form complexes with various bivalent metal ions such as Cu(II), Pd(II), Pt(II), and Hg(II). mdpi.com In the absence of a base, HPMCT coordinates as a monodentate ligand through its sulfur atom. mdpi.com However, in the presence of a base, it acts as a bidentate chelating ligand, coordinating through both the sulfur and a nitrogen atom to form chelate rings. mdpi.com

Given the structural similarity, this compound is expected to exhibit similar coordination behavior, acting as a versatile ligand for the synthesis of a wide range of metal complexes. The presence of the methyl group at the 2-position of the morpholine ring may introduce steric effects that could influence the geometry and stability of the resulting complexes. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comorientjchem.orgjchemlett.com The resulting metal complexes can possess interesting properties and potential applications in areas such as catalysis and materials science. nih.govdtic.mil

The table below provides examples of metal complexes formed with thiourea-based ligands.

| Ligand | Metal Ion | Coordination Mode | Complex Type | Reference |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Cu(II), Pd(II), Pt(II), Hg(II) | Monodentate (via S) | [MCl₂(κ¹S-HPMCT)₂] | mdpi.com |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | Bidentate (via S, N) | [M(κ²S,N-PMCT)₂] | mdpi.com |

| Thiourea | Au(I), Ag(I) | Monodentate (via S) or P^S chelate (with phosphine (B1218219) group) | [Au(T)₂(PPh₃)]OTf, [Ag(T)₂(PPh₃)]OTf | nih.gov |

| 1-(Benzoyl)-3,3-(di-substituted)thiourea | Ni(II) | Bidentate (via O, S) | [NiL₂] | tandfonline.com |

| N-substituted thioureas | Coinage metals (Au, Ag, Cu) | Monodentate (via S) | Metal-thiourea complexes | google.com |

Insufficient Data Available for "this compound"

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound "this compound." The executed searches did not yield focused studies on its derivatization, use as a ligand for metal chelation, or detailed characterization of its coordination compounds.

The available literature discusses related compounds, such as other thiourea or morpholine derivatives, but does not provide the specific information required to generate a thorough and accurate article solely on "this compound" as per the requested outline.

Due to the absence of dedicated research on this specific compound, it is not possible to provide scientifically accurate content regarding its ligand design principles or the coordination geometry and bonding properties of its potential metal complexes. Fulfilling the request under these circumstances would necessitate speculation or the inclusion of data from unrelated molecules, which would compromise the integrity and focus of the article.

Therefore, the generation of a detailed article on "this compound" focusing on the specified topics cannot be completed at this time. Further empirical research and publication on this specific compound are required for such an analysis to be possible.

Supramolecular Chemistry of 2 Methylmorpholine 4 Carbothioamide Analogues

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the foundation of supramolecular chemistry, involving specific binding between a host molecule and a guest molecule. nih.gov The principles of molecular recognition are central to designing synthetic receptors for various applications, from sensing to catalysis. acs.orgrsc.org

The unique electronic and structural properties of the thiourea (B124793) group make it an excellent functional unit for constructing synthetic receptors. Thiourea derivatives can be designed to selectively bind specific anions, cations, or neutral molecules. nih.gov The acidity of the N-H protons can be tuned by altering the electronic properties of the substituents attached to the thiourea core; electron-withdrawing groups, for instance, increase the acidity and enhance hydrogen-bonding capabilities. acs.org This tunability allows for the rational design of receptors with high affinity and selectivity for target species. nih.govnih.gov

Researchers have successfully developed thiourea-based receptors for a range of chemical species. For example, these molecules have been engineered as fluorescent sensors for detecting heavy metal ions like mercury (Hg²⁺) in aqueous solutions. nih.gov The binding event between the thiourea's sulfur atom and the metal ion can lead to a detectable change in fluorescence, enabling sensitive detection. nih.gov Furthermore, the strategic arrangement of multiple thiourea moieties within a larger molecular scaffold can create pre-organized cavities suitable for binding dicarboxylates and other anions through multiple hydrogen bonds. rsc.org The ability of these molecules to engage in specific, non-covalent interactions makes them prime candidates for creating tailored host-guest systems. nih.gov

Self-Assembly Processes in Solution and the Solid State

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.gov For 2-methylmorpholine-4-carbothioamide and its analogues, these processes are predominantly governed by hydrogen bonding, but also involve weaker forces like π-stacking and van der Waals interactions. researchgate.netthieme-connect.de

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. rsc.orgresearchgate.net The thiourea group is a powerful tool in crystal engineering due to its capacity to form robust and directional hydrogen bonds. nih.govmdpi.com The N-H groups serve as hydrogen bond donors, while the sulfur atom of the C=S group is a primary acceptor. nih.gov

Van der Waals forces, which are non-specific attractive or repulsive forces between molecules, are also omnipresent and contribute to the close packing of molecules in the solid state. researchgate.netthieme-connect.de The combination of directional hydrogen bonds with the less directional π-stacking and van der Waals forces allows for the construction of intricate and stable supramolecular assemblies. acs.org

| Interaction Type | Key Molecular Groups | Typical Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H (donor), C=S (acceptor), Morpholine (B109124) Oxygen (acceptor) | Directs the formation of primary structural motifs like rings and chains (e.g., R²₂(8), C¹¹(4)). researchgate.netmdpi.com |

| π-π Stacking | Aromatic rings (in analogues) | Stabilizes the packing of molecules, often leading to layered or columnar structures. thieme-connect.denih.gov |

| Van der Waals Forces | All atoms | Contributes to overall crystal packing, density, and thermodynamic stability. researchgate.netthieme-connect.de |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Carbothioamide Ligands

Carbothioamide and thiourea derivatives are excellent ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.gov These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. mdpi.comyoutube.com The carbothioamide moiety is a versatile coordinating agent because it contains multiple potential donor atoms (sulfur and nitrogen) that can bind to a metal center. nih.gov

The self-assembly process between a metal salt and a carbothioamide-containing ligand can be influenced by several factors, including the choice of metal ion, the structural flexibility of the ligand, the metal-to-ligand ratio, and the solvent system. nih.govmdpi.com This allows for the targeted synthesis of CPs and MOFs with diverse topologies and properties. rsc.orgsemanticscholar.orgresearchgate.net For example, ligands can act as bridges between multiple metal centers, propagating the network into extended structures. youtube.com The resulting frameworks often possess porous structures, making them candidates for applications in gas storage, catalysis, and sensing. nih.govresearchgate.net The judicial selection of mixed ligands, such as combining a flexible bis-amide ligand with a rigid polycarboxylate, can lead to the formation of highly complex and interpenetrated frameworks with unique topologies. nih.govmdpi.com

| Framework Component | Role in CP/MOF Construction | Examples of Resulting Structures |

| Metal Ion | Acts as a node, connecting multiple ligands. youtube.com | Co(II), Ni(II), Cu(II) centers forming paddlewheel units or other clusters. mdpi.comsemanticscholar.orgrsc.org |

| Carbothioamide Ligand | Acts as a linker or bridge between metal nodes. youtube.com | Formation of 1D chains, 2D layers, or 3D frameworks. nih.govmdpi.com |

| Ancillary Ligands | Modifies the coordination environment and final topology. | Polycarboxylates or other N-donor ligands. nih.govmdpi.com |

Supramolecular Surface Chemistry and Adsorption Phenomena

The surface chemistry of materials constructed from this compound analogues is largely determined by the functional groups exposed within their porous networks. The porous nature of CPs and MOFs created with these ligands presents opportunities for the adsorption of guest molecules. researchgate.net The stability and selectivity of these materials make them promising for applications such as the removal of pollutants from aqueous solutions. nih.gov

For instance, a supramolecular framework stabilized by π-π stacking and featuring dangling thiolate groups demonstrated exceptional performance in removing mercury ions (Hg²⁺) from water. nih.gov Similarly, Ni-MOFs synthesized using a related ligand, 2-methylimidazole, have shown good adsorption capacity for organic pigments like methylene (B1212753) blue. researchgate.net The efficiency of adsorption can be tuned by modifying the synthesis conditions, which in turn affects the surface area and crystal structure of the final material. researchgate.net The amide groups present in some coordinating ligands can also play an important role by providing hydrogen bonding sites that can interact with guest molecules, such as iodine. mdpi.com

Conclusions and Future Research Perspectives for 2 Methylmorpholine 4 Carbothioamide

Current Challenges and Unexplored Avenues in Synthetic Methodologies and Mechanistic Understanding

The primary challenges in this area are therefore fundamental:

Lack of Established Synthetic Routes: There are no peer-reviewed, detailed, and optimized synthetic protocols for 2-Methylmorpholine-4-carbothioamide.

Unknown Mechanistic Details: The reaction kinetics, transition states, and the influence of the 2-methyl group on the reactivity of the morpholine (B109124) nitrogen towards carbothioamidation have not been studied. The stereochemical implications of the chiral center at the 2-position of the morpholine ring during synthesis also remain an unexplored aspect.

Future research should prioritize the development and characterization of reliable synthetic pathways to this compound. This would form the foundation for any subsequent investigation into its properties and potential applications.

Emerging Research Directions in Computational Chemistry and Advanced Characterization

The application of computational chemistry and advanced characterization techniques to this compound is an open field. For closely related compounds, such as N-acyl-morpholine-4-carbothioamides, computational studies have been used to predict molecular descriptors and drug-likeness properties. researchgate.net However, for this compound itself, such in-silico studies are absent from the literature.

Emerging research directions would logically involve:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to understand the molecule's electronic structure, vibrational frequencies, and reactivity. Molecular docking simulations could prospectively evaluate its binding affinity against various biological targets, a common approach for thioamide-containing compounds. nih.gov

Advanced Spectroscopic and Structural Analysis: While basic characterization would be a prerequisite, advanced techniques could provide deeper insights. This includes two-dimensional NMR techniques to unambiguously assign all proton and carbon signals, and single-crystal X-ray diffraction to determine its solid-state conformation and intermolecular interactions. The unique spectroscopic signature of the thioamide group could also be explored using techniques like circular dichroism. nih.gov

Potential for Novel Chemical Entities and Advanced Materials Development

The potential of this compound as a building block for novel chemical entities or advanced materials is currently speculative, based on the known reactivity of the morpholine and thioamide functional groups. The thioamide moiety is a versatile functional group known for its role in medicinal chemistry as a bioisostere of the amide bond and its ability to act as a metal chelator. nih.gov The morpholine scaffold is a common feature in many biologically active compounds. researchgate.net

Future research could explore:

Development of Derivatives: The thioamide group can be a precursor to other functional groups, allowing for the synthesis of a library of new compounds. The secondary amine of the thioamide could be alkylated or acylated to produce a range of derivatives with potentially diverse biological activities.

Coordination Chemistry and Materials Science: The sulfur atom of the carbothioamide group could be used to coordinate with metal ions, opening up possibilities for the development of new catalysts, sensors, or metal-organic frameworks. The potential for thioamides to be used as photoswitchable units also presents an avenue for the development of smart materials. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methylmorpholine-4-carbothioamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with thiocarbamoylating agents under controlled pH and temperature. For example, analogous carbothioamide syntheses use reflux conditions with polar aprotic solvents (e.g., dichloromethane) and acid catalysts like H2SO4 to promote thiocarbamoylation . Optimization may involve Design of Experiments (DOE) to evaluate variables such as reaction time, stoichiometry, and solvent choice. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm backbone structure and substituent positions. For example, morpholine protons appear as distinct multiplets (~3.5–4.0 ppm), while thiocarbamoyl groups show characteristic downfield shifts .

- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for resolving crystal structures. Hydrogen-bonding networks and molecular packing can be analyzed using programs like Olex2, leveraging SHELX-refined data .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) are recommended for accurate thermochemical and electronic property calculations. Basis sets such as 6-31G(d,p) model molecular orbitals, while Natural Bond Orbital (NBO) analysis elucidates charge distribution and thiocarbamoyl group reactivity . Software like Gaussian or ORCA implements these methods, with validation against experimental IR/Raman spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Compare computed NMR shifts (using CPCM solvent models in DFT) with experimental data. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns. If crystallography is feasible, SHELXL-refined structures provide definitive bond-length validation .

Q. What experimental design strategies improve yield in multi-step syntheses of this compound derivatives?

- Methodological Answer : Use fractional factorial designs to prioritize critical parameters (e.g., catalyst loading, temperature). For thiocarbamoylation, kinetic studies (via in situ FTIR) identify rate-limiting steps. Purification via column chromatography with gradient elution minimizes byproducts. High-throughput screening (HTS) platforms can rapidly test solvent/catalyst combinations .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Thiocarbamoyl groups often induce polymorphism or disordered crystal packing. Slow evaporation from mixed solvents (e.g., DCM/hexane) promotes ordered nucleation. For twinned crystals, SHELXD (dual-space algorithm) resolves phase problems. If disorder persists, refine anisotropic displacement parameters (ADPs) and apply restraints in SHELXL .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer : Morpholine-thiocarbamoyl hybrids may inhibit enzymes via thiol-mediated covalent binding (e.g., cysteine proteases). Molecular docking (AutoDock Vina) with homology-modeled targets identifies putative binding modes. In vitro assays (e.g., fluorogenic substrate cleavage) validate inhibition kinetics. ADMET predictions (SwissADME) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.